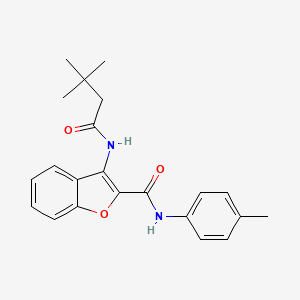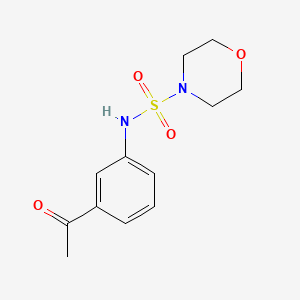
1-(4-Propan-2-yl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Propan-2-yl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide, also known as P7C3, is a small molecule that has been extensively studied for its neuroprotective properties. It was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center, who were investigating compounds that could promote the survival of neurons.
Mecanismo De Acción
The exact mechanism by which 1-(4-Propan-2-yl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide exerts its neuroprotective effects is not fully understood. However, it has been shown to activate the nicotinamide adenine dinucleotide (NAD+) salvage pathway, which plays a key role in cellular energy metabolism and DNA repair. 1-(4-Propan-2-yl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide has also been shown to inhibit the activity of pro-apoptotic proteins, which are involved in programmed cell death.
Biochemical and physiological effects:
1-(4-Propan-2-yl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of NAD+ and ATP, two key molecules involved in cellular energy metabolism. It has also been shown to increase the expression of BDNF, a protein that is important for the survival and growth of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-Propan-2-yl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is its neuroprotective properties, which make it a promising candidate for the development of new therapies for neurological disorders. However, there are also some limitations to its use in lab experiments. For example, 1-(4-Propan-2-yl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide has a relatively short half-life in vivo, which means that it may not be effective for long-term treatments.
Direcciones Futuras
There are a number of potential future directions for research on 1-(4-Propan-2-yl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide. One area of interest is the development of new analogs of 1-(4-Propan-2-yl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide that may have improved pharmacokinetic properties. Another area of interest is the investigation of the molecular mechanisms underlying its neuroprotective effects, which could lead to the development of new therapies for neurological disorders. Finally, there is also interest in exploring the potential applications of 1-(4-Propan-2-yl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide in other areas of medicine, such as cancer therapy.
Métodos De Síntesis
The synthesis of 1-(4-Propan-2-yl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide involves a multi-step process that starts with the reaction of 2-aminobenzothiazole with 2-bromoacetophenone to form 2-(4-bromophenyl)-1,3-benzothiazole. This intermediate is then reacted with 2-methylpiperidine-1-carboxylic acid to form 1-(4-Propan-2-yl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide.
Aplicaciones Científicas De Investigación
1-(4-Propan-2-yl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to promote the survival of neurons and stimulate neurogenesis, the process by which new neurons are generated in the brain.
Propiedades
IUPAC Name |
1-(4-propan-2-yl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-10(2)12-4-3-5-13-14(12)18-16(21-13)19-8-6-11(7-9-19)15(17)20/h3-5,10-11H,6-9H2,1-2H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIFFBJRIWCCLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]piperidine](/img/structure/B2429982.png)
![N-(4-chlorobenzyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2429983.png)






![N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2429993.png)




![Methyl 3-(3-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2430000.png)